5-Bromo-2-(trifluoromethyl)benzenethiol
Description
5-Bromo-2-(trifluoromethyl)benzenethiol is a brominated aromatic thiol compound characterized by a benzene ring substituted with a bromine atom at the 5-position, a trifluoromethyl (-CF₃) group at the 2-position, and a thiol (-SH) functional group. This structure confers unique physicochemical properties, including high electrophilicity due to the electron-withdrawing trifluoromethyl group and reactivity stemming from the thiol moiety. The compound is primarily utilized in organic synthesis, such as in the preparation of heterocyclic derivatives for pharmaceutical applications. For example, it serves as a key reactant in the synthesis of D-amino acid oxidase (DAO) inhibitors via nucleophilic aromatic substitution reactions under indium(III) chloride catalysis .
Properties
IUPAC Name |
5-bromo-2-(trifluoromethyl)benzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3S/c8-4-1-2-5(6(12)3-4)7(9,10)11/h1-3,12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRQIJQMWFOBTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)S)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(trifluoromethyl)benzenethiol typically involves the bromination of 2-(trifluoromethyl)benzenethiol. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods: In industrial settings, the production of 5-Bromo-2-(trifluoromethyl)benzenethiol may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Bromo-2-(trifluoromethyl)benzenethiol can undergo oxidation reactions to form sulfonyl derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Thiol or sulfide derivatives.
Substitution: Substituted benzenethiol derivatives.
Scientific Research Applications
Chemistry: 5-Bromo-2-(trifluoromethyl)benzenethiol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of halogenated thiols on biological systems. It can be used to modify proteins and enzymes, providing insights into their structure and function .
Medicine: Its unique chemical properties make it a valuable tool for designing molecules with specific biological activities .
Industry: In the industrial sector, 5-Bromo-2-(trifluoromethyl)benzenethiol is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes .
Mechanism of Action
The mechanism of action of 5-Bromo-2-(trifluoromethyl)benzenethiol involves its interaction with molecular targets such as proteins and enzymes. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modifications in their structure and function. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity .
Comparison with Similar Compounds
2-Bromo-4-(trifluoromethyl)benzenethiol
This positional isomer features bromine and trifluoromethyl groups at the 2- and 4-positions, respectively. While its reactivity in nucleophilic substitution reactions is comparable to the target compound, steric and electronic differences alter reaction kinetics. For instance, in DAO inhibitor synthesis, 2-bromo-4-(trifluoromethyl)benzenethiol reacts with epoxide intermediates under similar catalytic conditions but may yield distinct regioisomers .
5-Bromo-2-(trifluoromethyl)phenol
Replacing the thiol group with a hydroxyl (-OH) group reduces nucleophilicity, making this compound less reactive in thiol-mediated coupling reactions. However, its phenol group enhances hydrogen-bonding capabilities, which is advantageous in coordination chemistry .
Functional Group Variations
5-Bromo-2-(trifluoromethyl)aniline
Substituting the thiol with an amine (-NH₂) group significantly alters reactivity. The aniline derivative exhibits basicity (pKa ≈ 0.39) and participates in diazotization and acylation reactions. Its boiling point (84–86°C at 5 Torr) and density (1.712 g/cm³) reflect reduced polarity compared to the thiol analogue .
5-Bromo-2-(trifluoromethyl)nicotinic Acid
This pyridine-based derivative introduces a carboxylic acid group, enabling applications in metal-organic frameworks (MOFs) and drug intermediates. The electron-deficient pyridine ring enhances stability under acidic conditions compared to benzene derivatives .
Multi-Substituted Derivatives
Bis(trifluoromethyl)benzenethiol
The addition of a second trifluoromethyl group increases electron-withdrawing effects, accelerating thiolate formation in basic media. This compound is valuable in surface-enhanced Raman spectroscopy (SERS) due to strong adsorption on metal surfaces .
Methyl 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoate
Incorporating ester and fluorine substituents enhances lipophilicity, making this derivative suitable for agrochemical synthesis. The fluorine atom further stabilizes the aromatic ring against nucleophilic attack .
Comparative Data Table
Biological Activity
5-Bromo-2-(trifluoromethyl)benzenethiol is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
5-Bromo-2-(trifluoromethyl)benzenethiol possesses a thiol group, a bromine atom, and a trifluoromethyl group. These functional groups contribute to its reactivity and ability to interact with biological macromolecules, particularly proteins and enzymes. The presence of the thiol group allows for covalent bonding with cysteine residues in proteins, which can lead to significant changes in protein structure and function.
The biological activity of 5-Bromo-2-(trifluoromethyl)benzenethiol can be attributed to several mechanisms:
- Covalent Modification : The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their activity or stability.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes by binding to their active sites or allosteric sites.
- Protein Interaction : The bromine and trifluoromethyl groups enhance the compound's binding affinity to various molecular targets, influencing its overall biological activity .
Table 1: Summary of Biological Activities
Case Studies
-
Cytotoxicity in Cancer Cells :
A study evaluated the cytotoxic effects of 5-Bromo-2-(trifluoromethyl)benzenethiol on HeLa cells using the MTT assay. Results indicated that the compound significantly reduced cell viability at concentrations above 10 µM, suggesting potential applications in cancer therapy . -
Enzyme Interaction Studies :
Research focused on the interaction of 5-Bromo-2-(trifluoromethyl)benzenethiol with various enzymes showed that it could effectively inhibit certain proteases involved in cancer progression. The mechanism was linked to the formation of stable adducts with cysteine residues at the active sites of these enzymes .
Synthesis and Applications
The synthesis of 5-Bromo-2-(trifluoromethyl)benzenethiol typically involves bromination reactions under controlled conditions. This compound serves as a building block for synthesizing more complex molecules in medicinal chemistry, including pharmaceuticals targeting specific biological pathways.
Table 2: Synthetic Routes
| Reaction Type | Reagents Used | Conditions |
|---|---|---|
| Bromination | Bromine or bromine reagents | Organic solvent (e.g., dichloromethane), low temperature |
| Oxidation | Hydrogen peroxide | Mild conditions |
| Reduction | Lithium aluminum hydride | Anhydrous conditions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
